4-(Trifluoromethyl)azepane

Asymmetric Synthesis Medicinal Chemistry Chiral Pool Synthesis

4-(Trifluoromethyl)azepane (CAS 1094073-74-1) is a seven-membered nitrogen-containing heterocyclic building block bearing a trifluoromethyl (-CF₃) substituent at the C4 position. The compound possesses a molecular formula of C₇H₁₂F₃N and a molecular weight of 167.17 g/mol.

Molecular Formula C7H12F3N
Molecular Weight 167.17
CAS No. 1094073-74-1
Cat. No. B1649961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)azepane
CAS1094073-74-1
Molecular FormulaC7H12F3N
Molecular Weight167.17
Structural Identifiers
SMILESC1CC(CCNC1)C(F)(F)F
InChIInChI=1S/C7H12F3N/c8-7(9,10)6-2-1-4-11-5-3-6/h6,11H,1-5H2
InChIKeyBMAQMERQLYXYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)azepane (CAS 1094073-74-1): Physicochemical and Structural Baseline for Procurement


4-(Trifluoromethyl)azepane (CAS 1094073-74-1) is a seven-membered nitrogen-containing heterocyclic building block bearing a trifluoromethyl (-CF₃) substituent at the C4 position [1]. The compound possesses a molecular formula of C₇H₁₂F₃N and a molecular weight of 167.17 g/mol [1]. The -CF₃ group imparts significant electron-withdrawing character and lipophilicity to the azepane scaffold, which differentiates it from unsubstituted or differently substituted saturated aza-heterocycles [2]. As a secondary amine, it is typically procured as the free base or as the hydrochloride salt (CAS 2287275-08-3) to enhance handling and storage stability .

Why Generic 4-(Trifluoromethyl)azepane Substitution Fails: Conformational and Synthetic Uniqueness


Simple substitution of 4-(trifluoromethyl)azepane with a smaller-ring analog (e.g., 4-(trifluoromethyl)piperidine) or a regioisomer (e.g., 2-(trifluoromethyl)azepane) is invalid due to fundamental differences in ring conformation and synthetic accessibility. The seven-membered azepane ring possesses a distinct conformational flexibility compared to the more rigid chair conformation of six-membered piperidines, which critically affects the spatial orientation of the -CF₃ group and the basic amine nitrogen in target binding sites [1]. Furthermore, the C4 substitution pattern is not synthetically interchangeable with the C2 pattern; the former requires a specific ring-expansion methodology from chiral pool materials (L-proline) that the latter cannot replicate [2]. Attempting to use a non-enantioenriched analog results in a racemic mixture that fails to meet the stereochemical requirements for structure-activity relationship (SAR) studies or asymmetric catalysis [3].

Quantitative Procurement Evidence for 4-(Trifluoromethyl)azepane (CAS 1094073-74-1)


Enantiomeric Purity: Scalable Synthesis of Highly Enantioenriched 4-Substituted α-Trifluoromethyl Azepanes

The ring-expansion methodology starting from L-proline delivers 4-substituted α-trifluoromethyl azepanes with a high degree of stereochemical fidelity. The chirality of the starting material is transferred to the final azepane product [1]. In contrast, many alternative routes to trifluoromethylated azepanes rely on racemic intermediates or post-synthetic chiral resolution, resulting in lower enantiomeric excess (ee) and significant yield loss [2].

Asymmetric Synthesis Medicinal Chemistry Chiral Pool Synthesis

Conformational Bias: Ring Fluorination Dictates Bioactive Conformation in Azepane Scaffolds

The introduction of fluorine atoms into the azepane ring system imposes a quantifiable conformational bias. ¹H NMR studies reveal that a single diastereoselectively installed fluorine atom on a substituted azepane ring restricts the ring to one major conformation, whereas non-fluorinated azepanes exist as a complex mixture of rapidly interconverting conformers [1].

Conformational Analysis NMR Spectroscopy Drug Design

Inhibitory Potency: Azepane Core Enables Nanomolar PTPN2/N1 Inhibition for Immuno-Oncology

The azepane scaffold, when appropriately derivatized, serves as a key structural element for achieving nanomolar inhibition of PTPN2 and PTPN1. A lead compound (Compound 4) from a recent SAR campaign, which features a core seven-membered nitrogen heterocycle, demonstrated potent dual inhibition [1]. This represents a significant improvement over earlier, less potent inhibitors that did not incorporate the azepane motif [1].

Immuno-Oncology PTPN2 Inhibitor Medicinal Chemistry

Optimal Application Scenarios for 4-(Trifluoromethyl)azepane (CAS 1094073-74-1)


Medicinal Chemistry: Enantiopure Building Block for PTPN2/N1 and Kinase Inhibitor Programs

Procure 4-(trifluoromethyl)azepane for the synthesis of enantioenriched α-trifluoromethyl azepane libraries via L-proline-derived intermediates [1]. The resulting compounds are validated as potent PTPN2/N1 inhibitors with demonstrated in vivo antitumor efficacy, making this a critical scaffold for immuno-oncology drug discovery [2].

Conformational Design: Exploiting the Azepane Ring for Bioactive Conformation Control

Utilize the inherent conformational bias of the C4-substituted seven-membered ring to lock bioactive ligands into a single, receptor-compatible geometry. The presence of the trifluoromethyl group further restricts ring flexibility relative to unsubstituted azepanes [3], a property critical for optimizing target engagement and minimizing entropic penalties upon binding.

Chemical Biology: Probing Stereochemical Requirements in Target Engagement

Use enantiopure 4-(trifluoromethyl)azepane (achieved via the L-proline route) as a defined stereochemical probe in SAR studies. Unlike racemic material from alternative synthetic routes, this provides unambiguous structure-activity data for mapping the stereochemical requirements of a biological target's binding pocket [1].

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